Isovitexin2''-O-arabinoside
Overview
Description
Isovitexin 2’'-O-arabinoside is a flavonoid compound found in the plantlets of Avena sativa L. (Poaceae). It is a disaccharide derivative that is isovitexin attached to an α-L-arabinopyranosyl residue at position 2 via a glycosidic linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isovitexin 2’'-O-arabinoside involves the glycosylation of isovitexin with arabinose. The reaction typically requires the use of a glycosyl donor and an acceptor, with the presence of a catalyst to facilitate the glycosidic bond formation. The reaction conditions often include a temperature range of 0-50°C and a reaction time of several hours to days, depending on the specific reagents and conditions used .
Industrial Production Methods
Industrial production of Isovitexin 2’'-O-arabinoside can be achieved through the extraction and purification from plant sources, such as Avena sativa L. The process involves the collection of plant material, followed by extraction using solvents like ethanol or methanol. The extract is then subjected to chromatographic techniques to isolate and purify the compound .
Chemical Reactions Analysis
Types of Reactions
Isovitexin 2’'-O-arabinoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The hydroxyl groups in the compound can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like acyl chlorides. The reaction conditions vary depending on the specific reaction, but typically involve temperatures ranging from room temperature to 100°C and reaction times from minutes to hours .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with various functional groups .
Scientific Research Applications
Isovitexin 2’'-O-arabinoside has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in analytical chemistry and for studying glycosylation reactions.
Biology: Investigated for its role in plant metabolism and as a marker for plant species identification.
Medicine: Explored for its potential anti-inflammatory, antioxidant, and anticancer properties.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals
Mechanism of Action
The mechanism of action of Isovitexin 2’'-O-arabinoside involves its interaction with various molecular targets and pathways. It exerts its effects through the modulation of signaling pathways related to inflammation, oxidative stress, and cell proliferation. The compound can inhibit the activity of enzymes involved in these pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Isovitexin 2’'-O-arabinoside can be compared with other similar flavonoid compounds, such as:
Isovitexin: The parent compound without the arabinoside moiety.
Vitexin: A similar flavonoid with a glucose moiety instead of arabinose.
Orientin: Another flavonoid with a different glycosylation pattern.
Isovitexin 2’'-O-arabinoside is unique due to its specific glycosylation with arabinose, which imparts distinct biological activities and properties compared to its analogs .
Properties
IUPAC Name |
6-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28O14/c27-7-16-20(33)22(35)25(40-26-23(36)19(32)13(31)8-37-26)24(39-16)18-12(30)6-15-17(21(18)34)11(29)5-14(38-15)9-1-3-10(28)4-2-9/h1-6,13,16,19-20,22-28,30-36H,7-8H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACRIYYKEWCXQOS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)OC2C(C(C(OC2C3=C(C4=C(C=C3O)OC(=CC4=O)C5=CC=C(C=C5)O)O)CO)O)O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28O14 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
564.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53382-71-1 | |
Record name | Isovitexin 2''-O-arabinoside | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0037569 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.